![molecular formula C19H14O3 B14287204 1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol CAS No. 114451-27-3](/img/structure/B14287204.png)
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol is a complex organic compound that belongs to the class of epoxides Epoxides are characterized by an oxygen atom connected to two adjacent carbon atoms in a three-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol typically involves the epoxidation of a precursor molecule. The reaction conditions often include the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction of the epoxide ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted epoxides or alcohols.
Applications De Recherche Scientifique
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vitamin K1 2,3-epoxide: Similar in structure but differs in its biological role and applications.
2,3-Epoxyphylloquinone: Another epoxide with distinct chemical properties and uses.
1a,7a-Dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecenyl)-naphtho[2,3-b]oxirene-2,7-dione: Shares structural similarities but has different reactivity and applications.
Uniqueness
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
114451-27-3 |
|---|---|
Formule moléculaire |
C19H14O3 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
5-methyl-6-oxapentacyclo[9.8.0.02,8.05,7.012,17]nonadeca-1(11),2,7,9,12,14,16,18-octaene-3,4-diol |
InChI |
InChI=1S/C19H14O3/c1-19-17(21)16(20)15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14(15)18(19)22-19/h2-9,17,20-21H,1H3 |
Clé InChI |
FVINIWPYKMDGNU-UHFFFAOYSA-N |
SMILES canonique |
CC12C(C(=C3C4=C(C=CC3=C1O2)C5=CC=CC=C5C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
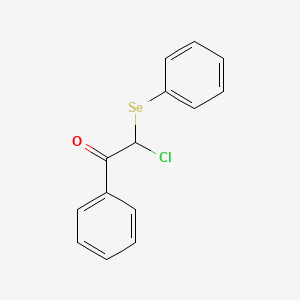
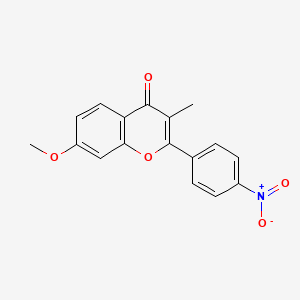
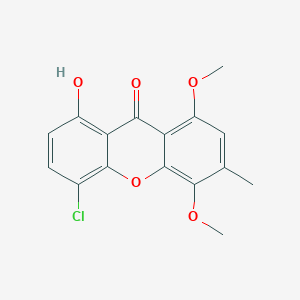
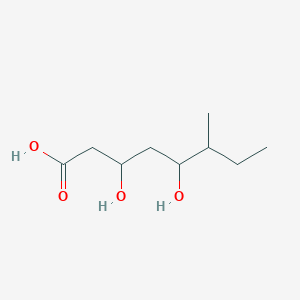
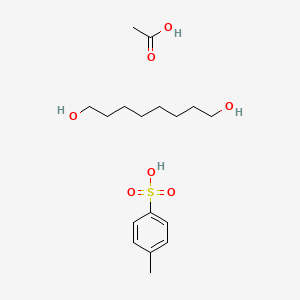

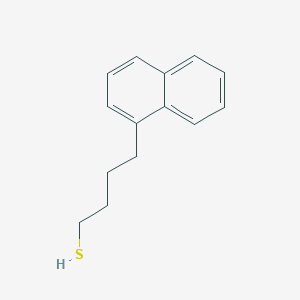
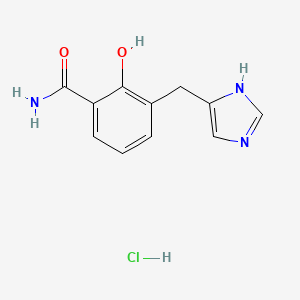

![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
